D-(+)-Ambamide
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Overview
Description
D-(+)-Ambamide is a chiral amide compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Ambamide typically involves the reaction of a chiral amine with an appropriate acid chloride or anhydride. One common method is the use of D-(+)-phenylglycine as the starting material, which undergoes amidation with an acid chloride under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
D-(+)-Ambamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
D-(+)-Ambamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of D-(+)-Ambamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the molecular structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
L-(-)-Ambamide: The enantiomer of D-(+)-Ambamide, with different stereochemistry and potentially different biological activities.
N-Substituted Amides: Compounds with similar amide functional groups but different substituents on the nitrogen atom.
Chiral Amines: Compounds with similar chiral centers but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Properties
CAS No. |
83200-92-4 |
---|---|
Molecular Formula |
C13H19N5O4 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2R)-1-hydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20)/t8-/m1/s1 |
InChI Key |
RAJOZBBPJBDOMX-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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